molecular formula C7H7BrN2S B1272182 1-(3-Bromophenyl)thiourea CAS No. 21327-14-0

1-(3-Bromophenyl)thiourea

Cat. No.: B1272182
CAS No.: 21327-14-0
M. Wt: 231.12 g/mol
InChI Key: XBRVSIPVHYWULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenyl)thiourea is an organosulfur compound with the molecular formula C7H7BrN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 3-bromophenyl group

Biochemical Analysis

Biochemical Properties

1-(3-Bromophenyl)thiourea plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as NADPH oxidase. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in cellular processes. For instance, this compound has been shown to exhibit antimicrobial and antioxidant properties, which are attributed to its ability to interact with and modulate the activity of specific enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, it has been observed to affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound has been shown to inhibit the activity of NADPH oxidase by binding to its active site, thereby preventing the production of reactive oxygen species. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and antimicrobial activities. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the biological activity of this compound increases with dosage up to a certain point, beyond which toxic effects become predominant .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound undergoes oxidation at the sulfur atom, catalyzed by enzymes such as FAD-containing monooxygenase. The oxidation products can further react with other biomolecules, leading to changes in metabolic flux and metabolite levels. The metabolism of this compound is complex and involves multiple steps, including the formation of S-monoxide and S,S-dioxide intermediates .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)thiourea can be synthesized through the reaction of 3-bromoaniline with thiocyanate in the presence of a base. The reaction typically proceeds as follows:

    Step 1: Dissolve 3-bromoaniline in an appropriate solvent such as ethanol.

    Step 2: Add thiocyanate and a base, such as sodium hydroxide, to the solution.

    Step 3: Heat the mixture under reflux conditions for several hours.

    Step 4: Cool the reaction mixture and filter the precipitated product.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and an appropriate solvent like ethanol.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenylthiourea derivatives.

Scientific Research Applications

1-(3-Bromophenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

1-(3-Bromophenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Bromophenyl)thiourea: Similar structure but with the bromine atom in the para position, which may result in different reactivity and biological activity.

    1-(3-Chlorophenyl)thiourea: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    1-(3-Methylphenyl)thiourea:

Uniqueness: this compound is unique due to the presence of the bromine atom in the meta position, which influences its chemical reactivity and biological activity. This specific substitution pattern can result in distinct properties compared to other thiourea derivatives, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVSIPVHYWULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370836
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21327-14-0
Record name 1-(3-bromophenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-bromoaniline (10.89 ml, TCI) in 20% aqueous hydrochloric acid (18.2 ml) was added with ammonium thiocyanate (8.02 g, WAKO) and sodium hydrogensulfite (701 mg, WAKO) and stirred at 100° C. for 22 hours. The reaction mixture was added with chloroform (20 ml) for extraction. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Quad, hexane:ethyl acetate=2:1) to obtain the title compound (Intermediate 62, 4.45 g).
Quantity
10.89 mL
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-(3-Bromophenyl)thiourea
Reactant of Route 4
1-(3-Bromophenyl)thiourea
Reactant of Route 5
1-(3-Bromophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-(3-Bromophenyl)thiourea
Customer
Q & A

Q1: What is the spatial arrangement of the 1-(3-Bromophenyl)thiourea molecule?

A: The this compound molecule exhibits a specific spatial arrangement. The thiourea group (C-N-C(=S)-N) is almost flat [], with a root-mean-square deviation of 0.004 Å from planarity. This planar thiourea moiety is twisted relative to the benzene ring, forming a dihedral angle of 66.72° between them []. This information gives insight into the molecule's potential interactions and reactivity.

Q2: How do the molecules of this compound interact in its crystal structure?

A: In the crystal form, this compound molecules interact through hydrogen bonding. Specifically, N—H⋯S and N—H⋯N hydrogen bonds link the molecules, forming extended sheets that lie parallel to the (101) crystallographic plane [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.